N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperazine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth or survival of the target organism .
Biochemical Pathways
Based on the potential anti-tubercular activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The design of similar compounds aims to improve the pharmacokinetic profile and alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that this compound may also exhibit anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromoethylamine with 4-(pyridin-2-yl)piperazine to form an intermediate, which is then reacted with thiophene-2-carboxylic acid chloride to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of a nitro group can produce the corresponding amine derivative.
Scientific Research Applications
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and thiophene-based molecules, such as:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
- Pyridine derivatives with similar functional groups .
Uniqueness
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring, a piperazine ring, and a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-16(14-4-3-13-22-14)18-7-8-19-9-11-20(12-10-19)15-5-1-2-6-17-15/h1-6,13H,7-12H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMCXAAJWLOXJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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